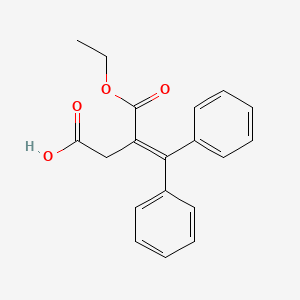

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethoxycarbonyl-4,4-diphenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPKPLGMFNWETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280377 | |

| Record name | 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-22-2 | |

| Record name | 5438-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5438-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a valuable building block in organic synthesis. This document details the established synthetic methodology, presents key quantitative data, and offers a clear visualization of the reaction pathway.

Introduction

This compound, also known by its older name β-Carbethoxy-γ,γ-diphenylvinylacetic acid, is a γ,γ-diaryl-substituted α,β-unsaturated acid. Its structural features, including a diphenylmethylene group and a butenoic acid backbone with an ethoxycarbonyl substituent, make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The most reliable and well-documented method for the preparation of this compound is the Stobbe condensation.

Core Synthesis: The Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a ketone or an aldehyde with a succinic ester in the presence of a strong base.[1][2] This reaction is particularly effective for the synthesis of alkylidenesuccinic acids and their esters. In the case of this compound, the synthesis involves the reaction of benzophenone with diethyl succinate.

A key feature of the Stobbe condensation is the use of a stoichiometric amount of a strong base, such as potassium tert-butoxide or sodium ethoxide, which promotes the formation of a stable γ-lactone intermediate.[1][2] Subsequent ring-opening of this lactone yields the final product, a half-ester of an alkylidenesuccinic acid. Symmetrical diaryl ketones like benzophenone are excellent substrates for this reaction, generally leading to high yields of a single product.[3]

Reaction Pathway

The synthesis of this compound via the Stobbe condensation can be visualized as a multi-step process involving the formation of a key lactone intermediate.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants, product, and reaction conditions for the synthesis of this compound.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| Benzophenone | C₁₃H₁₀O | 182.22 | 48-51 | 119-61-9 |

| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | -21 | 123-25-1 |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 256-258 (dec.) | 865-47-4 |

| This compound | C₁₉H₁₈O₄ | 310.34 | 128-130 | 5438-22-2 |

Table 2: Summary of Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Benzophenone:Diethyl Succinate:Base) | 1 : 1.2 : 1.1 |

| Solvent | tert-Butanol |

| Reaction Temperature | Reflux |

| Reaction Time | 35 minutes |

| Reported Yield | 88-95% |

Experimental Protocol

The following experimental protocol is adapted from a well-established procedure for the Stobbe condensation of benzophenone and diethyl succinate.

Materials and Equipment:

-

Benzophenone

-

Diethyl succinate

-

Potassium metal

-

Anhydrous tert-butanol

-

Diethyl ether

-

6N Hydrochloric acid

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and crystallization

Procedure:

-

Preparation of Potassium tert-butoxide: In a dry 1-liter three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 200 mL of anhydrous tert-butanol. Carefully add 7.8 g (0.2 gram-atom) of potassium metal in small pieces. The mixture is refluxed until all the potassium has reacted.

-

Reaction Setup: To the freshly prepared solution of potassium tert-butoxide, add a solution of 36.4 g (0.2 mole) of benzophenone and 42 g (0.24 mole) of diethyl succinate in 100 mL of anhydrous tert-butanol.

-

Condensation Reaction: The reaction mixture is stirred and refluxed for 35 minutes. During this time, the potassium salt of the product may begin to precipitate.

-

Work-up:

-

After cooling, the reaction mixture is poured into a mixture of 500 g of ice and 150 mL of 6N hydrochloric acid.

-

The resulting mixture is extracted with three 100-mL portions of diethyl ether.

-

The combined ethereal extracts are then extracted with three 100-mL portions of a saturated sodium bicarbonate solution.

-

The bicarbonate extracts are combined and acidified with concentrated hydrochloric acid.

-

-

Isolation and Purification:

-

The precipitated crude product is collected by filtration and washed with water.

-

The crude product is then recrystallized from a mixture of carbon tetrachloride and petroleum ether to yield this compound as colorless crystals.

-

Conclusion

The Stobbe condensation provides an efficient and high-yielding route to this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and scientists to successfully synthesize this valuable compound for applications in drug discovery and development. The straightforward nature of the reaction and the ready availability of the starting materials make this a practical and scalable synthetic method.

References

An In-depth Technical Guide to 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. The information is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound, also known by its alternative name β-Carbethoxy-γ,γ-diphenylvinylacetic acid, is a dicarboxylic acid monoester. Its chemical structure features a butenoic acid backbone substituted with two phenyl groups at the 4-position and an ethoxycarbonyl group at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 5438-22-2 |

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.34 g/mol |

| Melting Point | 128-130 °C |

| Boiling Point | 459.7 °C at 760 mmHg |

| Density | 1.189 g/cm³ |

| Flash Point | 162.9 °C |

Spectroscopic Data

Synthesis via Stobbe Condensation

The primary and most efficient method for the synthesis of this compound is the Stobbe condensation. This reaction involves the base-catalyzed condensation of a ketone or aldehyde with a succinic acid ester. In this specific case, benzophenone is reacted with diethyl succinate.

Reaction Scheme

The overall reaction is as follows:

Detailed Experimental Protocol

The following protocol is adapted from the well-established procedure for the synthesis of β-Carbethoxy-γ,γ-diphenylvinylacetic acid, as detailed in Organic Syntheses.

Materials:

-

Benzophenone

-

Diethyl succinate

-

Potassium metal

-

tert-Butyl alcohol (anhydrous)

-

Hydrochloric acid

-

Ether

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Potassium tert-butoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium metal in anhydrous tert-butyl alcohol under a nitrogen atmosphere. The reaction is exothermic and should be cooled as needed.

-

Reaction Mixture: To the freshly prepared potassium tert-butoxide solution, add a mixture of benzophenone and diethyl succinate dropwise with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to ensure the completion of the condensation.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ether. Wash the combined ethereal extracts with water and then with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate.

Reaction Workflow

An In-depth Technical Guide to 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

CAS Number: 5438-22-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance based on related compounds.

Chemical and Physical Properties

This compound is a dicarboxylic acid monoester. While extensive experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₄ | [1] |

| Molecular Weight | 310.35 g/mol | [1] |

| CAS Number | 5438-22-2 | [1] |

| Appearance | White to yellow powder or crystals | [2] |

| Melting Point | 84-86 °C | [3] |

Note: Some physical properties listed may be for the closely related compound (E)-4-phenylbut-3-enoic acid due to a lack of specific data for the title compound.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Stobbe condensation . This reaction involves the base-catalyzed condensation of a ketone or aldehyde with a succinic ester. In this case, benzophenone and diethyl succinate are the starting materials.

Experimental Protocol: Stobbe Condensation

This protocol is adapted from established procedures for the Stobbe condensation.

Materials:

-

Benzophenone

-

Diethyl succinate

-

Potassium tert-butoxide

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve benzophenone (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene.

-

Base Addition: With stirring, add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature. The reaction mixture may become viscous and warm.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the acidic product.

-

Acidification: Carefully acidify the bicarbonate solution with concentrated hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectral Data

Potential Biological and Pharmacological Activity

While no direct biological studies on this compound have been identified, the broader class of butenoic acid derivatives has shown significant pharmacological potential.

Histone Deacetylase (HDAC) Inhibition

Structurally related aryl butenoic acids have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is a key target in cancer therapy.

Potential Mechanism of Action as an HDAC Inhibitor

Caption: Potential signaling pathway of butenoic acid derivatives as HDAC inhibitors.

Anti-inflammatory and Anti-tumorigenic Effects

Studies on 4-phenyl-3-butenoic acid have demonstrated its potential as an anti-inflammatory and anti-tumorigenic agent, with its mechanism of action also linked to HDAC inhibition. This suggests that the diphenyl substitution in this compound might modulate this activity, making it a compound of interest for further investigation in these areas.

Conclusion

This compound is a readily synthesizable compound via the Stobbe condensation. While direct experimental data on its biological activity and spectral properties are currently lacking in the literature, its structural similarity to known HDAC inhibitors suggests it may possess valuable pharmacological properties. This makes it a compelling candidate for further research and development in oncology and inflammatory diseases. The protocols and data presented in this guide are intended to provide a solid foundation for researchers initiating studies on this molecule.

References

Elucidation of the Molecular Architecture: A Technical Guide to 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this guide combines established chemical principles, data from analogous structures, and predicted spectroscopic values to present a robust analytical framework.

Chemical Identity and Physical Properties

This compound is a dicarboxylic acid monoester with the molecular formula C₁₉H₁₈O₄ and a molecular weight of 310.34 g/mol .[1] It is also known by its systematic IUPAC name, 2-(diphenylmethylene)butanedioic acid 1-ethyl ester. The compound has a reported melting point of 128-130 °C.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₄ | [1] |

| Molecular Weight | 310.34 g/mol | [1] |

| CAS Number | 5438-22-2 | |

| Melting Point | 128-130 °C | |

| IUPAC Name | 2-(diphenylmethylene)butanedioic acid 1-ethyl ester |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Stobbe condensation. This reaction involves the condensation of a ketone with a diethyl succinate in the presence of a strong base.

Caption: Proposed synthesis of this compound via Stobbe Condensation.

Experimental Protocol: Stobbe Condensation

-

Reaction Setup: A solution of benzophenone (1 equivalent) and diethyl succinate (1.2 equivalents) is prepared in a suitable anhydrous solvent such as toluene or tert-butanol.

-

Base Addition: To this solution, a strong base like potassium tert-butoxide (1.2 equivalents) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) while maintaining the temperature at approximately 25-30 °C.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is then quenched with water and the aqueous layer is separated.

-

Acidification: The aqueous layer is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The precipitated solid is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups, the methylene protons of the succinic acid backbone, and the ethyl group of the ester.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 1.1 - 1.3 | Triplet | 3H | -CH₃ (ethyl ester) |

| 3.4 - 3.6 | Singlet | 2H | -CH₂- (succinic acid backbone) |

| 4.0 - 4.2 | Quartet | 2H | -CH₂- (ethyl ester) |

| 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (two phenyl groups) |

| 10.0 - 12.0 | Singlet (broad) | 1H | -COOH (carboxylic acid) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~14 | -CH₃ (ethyl ester) |

| ~35 | -CH₂- (succinic acid backbone) |

| ~61 | -O-CH₂- (ethyl ester) |

| 127 - 130 | Aromatic carbons |

| ~135 | Quaternary aromatic carbons |

| ~140 | C=C (alkene) |

| ~145 | C=C (alkene) |

| ~172 | C=O (ester) |

| ~178 | C=O (carboxylic acid) |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1630 | C=C stretch (alkene) |

| 1600, 1490, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester and carboxylic acid) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z (Predicted) | Assignment |

| 310 | [M]⁺ (Molecular ion) |

| 265 | [M - OEt]⁺ |

| 264 | [M - EtOH]⁺ |

| 237 | [M - CO₂Et]⁺ |

| 165 | [Ph₂C=CH]⁺ |

| 77 | [Ph]⁺ |

Structure Elucidation Workflow

The process of elucidating the structure of a novel or uncharacterized compound follows a logical progression of analytical techniques.

Caption: A generalized workflow for the structure elucidation of an organic compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Further research and biological screening would be necessary to determine its pharmacological profile.

Conclusion

References

Reactivity of the double bond in diphenylbutenoic acid derivatives

An In-depth Technical Guide to the Reactivity of the Double Bond in Diphenylbutenoic Acid Derivatives

Introduction

Diphenylbutenoic acid derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. Their structural framework, featuring a reactive carbon-carbon double bond conjugated with a carboxylic acid and flanked by bulky phenyl groups, imparts a unique chemical profile. Understanding the reactivity of this double bond is paramount for the synthesis of novel analogs, the development of new therapeutics, and the prediction of metabolic pathways. This guide provides a comprehensive technical overview of the primary reaction pathways involving the double bond of diphenylbutenoic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Electronic and Steric Profile of the Double Bond

The reactivity of the double bond in diphenylbutenoic acid is governed by a combination of electronic and steric factors.

-

Electronic Effects : The double bond is part of an α,β-unsaturated carboxylic acid system. The carboxylic acid group acts as an electron-withdrawing group, which polarizes the π-system. This polarization decreases the electron density of the double bond, making it less susceptible to electrophilic attack compared to an isolated alkene.[1][2] Conversely, this electronic pull renders the β-carbon electrophilic and susceptible to nucleophilic conjugate addition (Michael addition).[2] The attached phenyl groups can further modulate electron density through resonance and inductive effects.

-

Steric Hindrance : The presence of two phenyl groups creates significant steric bulk around the double bond. This hindrance can influence the regioselectivity and stereoselectivity of addition reactions, favoring attack from the less hindered face of the molecule and potentially slowing reaction rates compared to less substituted alkenes.

Key Reaction Pathways

The double bond in diphenylbutenoic acid derivatives undergoes several characteristic reactions, including electrophilic additions, nucleophilic conjugate additions, reductions, and oxidative cleavage.

Electrophilic Addition Reactions

Despite being electronically deactivated, the double bond can still react with strong electrophiles. These reactions typically proceed through a carbocation intermediate, the stability of which is enhanced by the adjacent phenyl groups through resonance.[3][4]

-

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds to form a dihalo derivative. The reaction is initiated by the attack of the π-electrons on the halogen, leading to a cyclic halonium ion intermediate, which is then opened by the halide ion.

-

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation.[4][5] The presence of two phenyl groups typically leads to a highly stabilized benzylic carbocation.

-

Hydration : In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol.[3][6] This reaction also proceeds via the most stable carbocation intermediate.

Nucleophilic Conjugate (Michael) Addition

The electron-withdrawing nature of the carboxyl group activates the double bond for attack by soft nucleophiles at the β-carbon. This 1,4-addition, or Michael addition, is a powerful tool for carbon-carbon bond formation. Common nucleophiles include Gilman reagents (organocuprates), enamines, and stabilized carbanions.

Reduction (Catalytic Hydrogenation)

The double bond can be readily reduced to a single bond through catalytic hydrogenation.[7] This reaction involves treating the diphenylbutenoic acid derivative with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).[8] The reaction is typically highly efficient and results in the formation of the corresponding diphenylbutanoic acid derivative. This transformation is crucial for removing unsaturation to alter a molecule's conformation and biological activity.

Oxidative Cleavage

Strong oxidizing agents can cleave the double bond entirely. Ozonolysis, followed by a reductive or oxidative workup, is the most common method.[9] This reaction breaks the molecule at the site of the double bond, typically yielding ketones or carboxylic acids, depending on the workup conditions. This method is often used for structural elucidation rather than synthetic preparation due to its destructive nature.[10]

Summary of Reactivity Data

The following table summarizes the primary reactions involving the double bond of a generic 2,3-diphenyl-2-butenoic acid.

| Reaction Type | Reagent(s) | Product Type | Key Characteristics |

| Electrophilic Addition | |||

| Halogenation | Br₂ in CCl₄ | Dibromoalkane | Anti-addition stereochemistry is often observed. |

| Hydrohalogenation | HBr | Bromoalkane | Follows Markovnikov's rule; forms the most stable carbocation. |

| Hydration | H₂O, H₂SO₄ (cat.) | Alcohol | Acid-catalyzed; proceeds via carbocation intermediate. |

| Nucleophilic Addition | |||

| Michael Addition | (CH₃)₂CuLi | Alkylated Product | 1,4-conjugate addition of a methyl group. |

| Reduction | |||

| Catalytic Hydrogenation | H₂, Pd/C | Alkane | Syn-addition of hydrogen across the double bond. |

| Oxidative Cleavage | |||

| Ozonolysis | 1. O₃; 2. (CH₃)₂S | Ketones/Aldehydes | Cleaves the double bond to form two carbonyl compounds. |

Detailed Experimental Protocols

The protocols provided are representative procedures and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol: Catalytic Hydrogenation of 4,4-Diphenyl-3-butenoic Acid

-

Objective : To reduce the carbon-carbon double bond of 4,4-diphenyl-3-butenoic acid to yield 4,4-diphenylbutanoic acid.

-

Materials :

-

4,4-diphenyl-3-butenoic acid (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

-

Procedure :

-

A flame-dried round-bottom flask is charged with 4,4-diphenyl-3-butenoic acid and the chosen solvent (e.g., 20 mL per gram of substrate).

-

The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is sealed, and the atmosphere is replaced with hydrogen gas, typically by evacuating and backfilling the flask three times. A balloon filled with H₂ is then attached.

-

The mixture is stirred vigorously at room temperature. Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the atmosphere is purged with nitrogen.

-

-

Workup and Purification :

-

The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional solvent.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by recrystallization or column chromatography.

-

Protocol: Bromination of 2,3-Diphenyl-2-butenoic Acid

-

Objective : To perform an electrophilic addition of bromine across the double bond.

-

Materials :

-

2,3-Diphenyl-2-butenoic acid (1.0 eq)

-

Bromine (Br₂) (1.0-1.1 eq)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

-

-

Procedure :

-

The diphenylbutenoic acid derivative is dissolved in the solvent in a round-bottom flask protected from light.

-

The flask is cooled in an ice bath (0 °C).

-

A solution of bromine in the same solvent is added dropwise with stirring. The characteristic red-brown color of bromine should disappear as it is consumed. Addition is stopped once a faint persistent color remains.

-

The reaction is stirred at 0 °C for an additional 30 minutes after the addition is complete.

-

-

Workup and Purification :

-

The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to quench any excess bromine, followed by a wash with saturated sodium bicarbonate and then brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography.

-

Mechanism Visualization: Electrophilic Addition

The mechanism for the addition of a hydrogen halide (HX) illustrates the fundamental principles of electrophilic attack on the double bond of diphenylbutenoic acid derivatives.

Relevance in Drug Development

The double bond in diphenylbutenoic acid derivatives is a key site for metabolic transformation and a handle for synthetic modification.

-

Structure-Activity Relationship (SAR) : Reducing the double bond to a single bond introduces conformational flexibility, which can drastically alter the molecule's ability to bind to a biological target.[11] Adding polar groups via hydration or dihydroxylation can increase water solubility and introduce new hydrogen bonding interactions.

-

Metabolic Stability : The double bond can be a site of metabolic oxidation by cytochrome P450 enzymes, potentially leading to epoxidation or other transformations. Understanding this reactivity is crucial for designing drug candidates with appropriate pharmacokinetic profiles.

-

Prodrug Strategies : The carboxylic acid and the double bond can be functionalized to create prodrugs that release the active compound under specific physiological conditions.

Conclusion

The double bond in diphenylbutenoic acid derivatives is a versatile functional group with a rich and predictable reactivity profile. Its behavior is a nuanced interplay of electronic deactivation from the conjugated carboxyl group and stabilization of intermediates by the flanking phenyl rings. A thorough understanding of its reactions—from electrophilic and nucleophilic additions to reductions and oxidative cleavage—is essential for professionals engaged in chemical synthesis and drug discovery. By strategically manipulating this functional group, researchers can fine-tune molecular properties to optimize for biological activity, solubility, and metabolic stability.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 4. Electrophilic addition reaction | PPT [slideshare.net]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Alkane synthesis by alkene reduction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. US3201476A - Oxidative cleavage of olefinic double bonds - Google Patents [patents.google.com]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-Depth Technical Guide to the Potential Applications of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a unique molecule featuring a tetrasubstituted alkene core, a carboxylic acid, and an ester functional group, presents a versatile platform for a variety of organic transformations. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and, most importantly, its potential applications in modern organic synthesis. While direct, documented applications are sparse in publicly available literature, this document extrapolates its potential utility based on the reactivity of its constituent functional groups and structural motifs. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of this promising, yet underexplored, chemical entity.

Introduction

This compound (CAS No. 5438-22-2) is a multifunctional organic compound with the molecular formula C₁₉H₁₈O₄.[1] Its structure is characterized by a diphenyl-substituted vinylidene moiety, a carboxylic acid, and an ethyl ester group. This combination of functionalities imbues the molecule with a rich and varied reactivity profile, making it a potentially valuable intermediate in the synthesis of complex organic molecules, including those with pharmaceutical or materials science applications. The presence of the sterically hindered tetraphenylethene (TPE)-like core suggests potential for applications in materials science, particularly in the realm of Aggregation-Induced Emission (AIE) luminogens.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5438-22-2 | [2] |

| Molecular Formula | C₁₉H₁₈O₄ | [1] |

| Molecular Weight | 310.34 g/mol | |

| Melting Point | 128-130 °C | |

| Boiling Point | 459.7 °C at 760 mmHg | |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons of the two phenyl groups, a singlet for the methylene protons adjacent to the carboxyl group, a quartet and a triplet for the ethoxy group of the ester.

-

¹³C NMR: Resonances for the quaternary vinylic carbons, the aromatic carbons, the carbonyl carbons of the carboxylic acid and the ester, the methylene carbon, and the carbons of the ethoxy group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations for both the carboxylic acid and the ester, and C=C stretching for the alkene.

For reference, the spectroscopic data for the related compound 4-phenyl-3-butenoic acid is presented in Table 2.

Table 2: Spectroscopic Data for 4-Phenyl-3-butenoic acid (CAS 2243-53-0)[3]

| Data Type | Key Signals |

| ¹³C NMR | Spectral data available in public databases. |

| IR (KBr Wafer) | Characteristic peaks available in public databases. |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Stobbe condensation of benzophenone with diethyl succinate.[4][5][6][7]

Reaction Principle: The Stobbe Condensation

The Stobbe condensation is a base-catalyzed condensation between a ketone or aldehyde and a succinic ester to yield an alkylidenesuccinic acid or its corresponding monoester.[4][6][7] The reaction is particularly effective for non-enolizable ketones like benzophenone.

Reaction Mechanism

The mechanism of the Stobbe condensation involves the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the final product.

Figure 1: Mechanism of the Stobbe Condensation.

Detailed Experimental Protocol

Materials:

-

Benzophenone

-

Diethyl succinate

-

Potassium tert-butoxide

-

Toluene (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of benzophenone (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is separated and washed with diethyl ether to remove any unreacted benzophenone.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate is formed.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Potential Applications in Organic Synthesis

The unique structural features of this compound open up a range of possibilities for its application as a synthetic intermediate.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

The diphenylbutenoic acid core can serve as a scaffold for the synthesis of naphthalene and other polycyclic aromatic hydrocarbon derivatives through intramolecular cyclization reactions.

Upon conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride), an intramolecular Friedel-Crafts acylation can be envisioned. This would lead to the formation of a six-membered ring, yielding a substituted naphthalene derivative.

Figure 2: Proposed Intramolecular Friedel-Crafts Cyclization.

Synthesis of Heterocyclic Compounds

The carboxylic acid and ester functionalities provide handles for the construction of various heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyridazinone derivatives, which are known to exhibit a range of biological activities.

Precursor for Aggregation-Induced Emission (AIE) Luminogens

The tetraphenylethene (TPE) moiety is a well-known AIEgen. Molecules containing the TPE core are typically non-emissive in solution but become highly fluorescent in the aggregated state or in the solid state. This compound can serve as a functionalized TPE precursor. The carboxylic acid and ester groups can be further modified to tune the electronic properties and solid-state packing of the resulting molecules, thereby optimizing their AIE characteristics for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Figure 3: Workflow for Developing AIE Materials.

Michael Acceptor in Conjugate Additions

The electron-withdrawing ester and carboxylic acid groups activate the double bond, making it susceptible to nucleophilic attack in a Michael addition fashion. This allows for the introduction of a wide range of substituents at the β-position, further expanding the synthetic utility of this scaffold.

Conclusion

This compound, readily accessible through the Stobbe condensation, is a molecule with significant untapped potential in organic synthesis. Its multifunctional nature allows for a diverse range of chemical transformations, positioning it as a valuable building block for the synthesis of complex polycyclic aromatic hydrocarbons, heterocycles, and functional materials. While its direct applications are yet to be extensively explored, this guide provides a theoretical framework and a starting point for researchers to unlock the synthetic utility of this intriguing molecule. Further investigation into its reactivity and the properties of its derivatives is highly encouraged and promises to yield exciting discoveries in both synthetic methodology and materials science.

References

- 1. This compound | C19H18O4 | CID 226295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 4-Phenyl-3-Butenoic Acid | C10H10O2 | CID 92923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Illustrated Glossary of Organic Chemistry - Stobbe condensation [chem.ucla.edu]

- 5. chemistry-chemists.com [chemistry-chemists.com]

- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

Starting materials for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a valuable intermediate in organic synthesis. The primary and most efficient method for its preparation is the Stobbe condensation, a named reaction in organic chemistry that involves the condensation of a carbonyl compound with a succinic acid ester.

Core Synthesis Route: The Stobbe Condensation

The synthesis of this compound is reliably achieved through the Stobbe condensation of benzophenone with diethyl succinate.[1][2] This reaction is catalyzed by a strong base, with potassium tert-butoxide being a particularly effective choice, leading to high yields.[3] The reaction proceeds via the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the final product.[2]

The primary starting materials for this synthesis are:

-

Benzophenone: A readily available diaryl ketone.

-

Diethyl succinate: An ester of succinic acid.

The key reagent is a strong base, typically a metal alkoxide, in a suitable solvent. While sodium ethoxide can be used, potassium tert-butoxide in tert-butyl alcohol has been shown to be a highly effective system for this transformation.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the Stobbe condensation using potassium tert-butoxide.

| Parameter | Value | Reference |

| Yield | 92-94% | [3] |

| Melting Point | 120-124 °C | [3] |

| Starting Material 1 | Benzophenone | [3] |

| Starting Material 2 | Diethyl succinate | [3] |

| Base | Potassium tert-butoxide | [3] |

| Solvent | tert-Butyl alcohol | [3] |

| Reaction Time | Not explicitly stated, but involves reflux until potassium dissolves. | [3] |

| Purification Method | Recrystallization from benzene and petroleum ether. | [3] |

Experimental Protocol

The following detailed experimental protocol is adapted from a well-established procedure for the synthesis of this compound (originally named β-Carbethoxy-γ,γ-diphenylvinylacetic acid).[3]

Materials:

-

Potassium metal

-

Dry tert-butyl alcohol

-

Benzophenone

-

Diethyl succinate

-

Anhydrous ether

-

Dilute hydrochloric acid

-

Benzene

-

Petroleum ether (b.p. 40–60°)

-

Nitrogen gas supply

-

Mercury trap

Procedure:

-

Preparation of Potassium tert-butoxide: In a flask equipped with a reflux condenser and a nitrogen inlet, add clean potassium metal to dry tert-butyl alcohol. The mixture is boiled under reflux in a nitrogen atmosphere until all the potassium has dissolved, liberating hydrogen gas which is vented through a mercury trap. The resulting solution of potassium tert-butoxide in tert-butyl alcohol is then cooled to room temperature under a nitrogen atmosphere.

-

Condensation Reaction: To the cooled solution of potassium tert-butoxide, a mixture of benzophenone and diethyl succinate is added. The reaction mixture is then refluxed.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the excess tert-butyl alcohol is removed. Water is added to the residue, and the mixture is thoroughly extracted with ether to remove any unreacted starting materials. The aqueous layer, containing the potassium salt of the product, is then slowly added to an excess of cold, dilute hydrochloric acid with stirring. The mixture should remain acidic.

-

Purification: The precipitated crude product, a pale tan crystalline half-ester, is collected by suction filtration, washed thoroughly with water, and dried. The reported yield of the crude product is 92-94%, with a melting point of 120–124 °C. For further purification, the product can be recrystallized by dissolving it in warm benzene, filtering the solution, and then adding an equal volume of petroleum ether (b.p. 40–60 °C).

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the starting materials to the final product in the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

Technical Guide: Hydrolysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid to 3-Carboxy-4,4-diphenylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the hydrolysis of 3-(ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid to its corresponding diacid, 3-carboxy-4,4-diphenylbut-3-enoic acid. This transformation is a critical step in the synthesis of various complex molecules where the diacid functionality is required for further elaboration. The starting material, a monoester diacid, is typically synthesized via the Stobbe condensation of benzophenone with diethyl succinate. The hydrolysis of the sterically hindered ethyl ester is the final step to yield the target dicarboxylic acid.

This document outlines a representative experimental protocol for this hydrolysis, presents expected quantitative data, and provides visualizations of the reaction pathway and experimental workflow.

Synthesis of the Starting Material: The Stobbe Condensation

The precursor, this compound, is commonly prepared through a Stobbe condensation. This reaction involves the base-catalyzed condensation of a ketone (in this case, benzophenone) with a succinic ester (diethyl succinate). The reaction proceeds through a lactone intermediate, which then undergoes ring-opening to form the half-ester.

Hydrolysis Reaction Pathway

The hydrolysis of the ethyl ester of this compound to the diacid is typically achieved via saponification with a strong base, such as sodium hydroxide, followed by acidification.

A Technical Guide to the Biological Activity Screening of Novel Diphenylbutenoic Acid Derivatives

Introduction

Diphenylbutenoic acid derivatives represent a class of chemical compounds with a versatile scaffold that has attracted significant interest in medicinal chemistry. These structures serve as a foundation for the development of novel therapeutic agents due to their potential to interact with a wide range of biological targets. The exploration of their biological activities is a critical step in the drug discovery pipeline, encompassing a systematic evaluation of their efficacy in various disease models. This guide provides an in-depth overview of the screening methodologies, data interpretation, and key biological activities associated with novel diphenylbutenoic acid and related derivatives, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Section 1: Anti-inflammatory Activity Screening

Derivatives of phenylbutenoic acid have been investigated for their potential to modulate inflammatory pathways. A key mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. However, other mechanisms, such as the inhibition of neuropeptide biosynthesis, have also been identified.[1]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target/Model | Activity Metric | Result | Reference |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | EPP-induced rat ear edema | IC₅₀ | 21 nmol/ear | [2] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced rat ear edema | IC₅₀ | 60 nmol/ear | [2] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | TPA-induced rat ear edema | IC₅₀ | 660 pmol/ear | [2] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Collagen-induced platelet aggregation | IC₅₀ | 0.35 mM | [2] |

| 4-phenyl-3-butenoic acid (PBA) | Peptidylglycine alpha-monooxygenase (PAM) | Inhibition | Active Inhibitor | [1] |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Carrageenan-induced edema in rats | Inhibition | Dose-dependent inhibition | [1] |

| Dexibuneb | Carrageenan-induced paw edema | Edema Increase | 33.61 ± 7.41% of initial value | [3] |

| Diclofenac N-derivative (Compound 8c) | Nitric Oxide (NO) Production | IC₅₀ (NO) | >25 times lower than Diclofenac | [4] |

EPP: Ethyl Phenylpropiolate; AA: Arachidonic Acid; TPA: 12-O-tetradecanoylphorbol 13-acetate.

Experimental Protocols

1. Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test derivative is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Diclofenac.

-

After a specific absorption period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

-

Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[2][5]

-

2. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX enzymes.

-

Method: A common method is the colorimetric COX inhibitor screening assay.

-

Procedure:

-

The reaction is initiated by adding arachidonic acid to a solution containing a heme cofactor and either the COX-1 or COX-2 isoenzyme in the presence of the test compound or a vehicle control.

-

The reaction produces Prostaglandin G2 (PGG2). Peroxidase activity within the enzyme converts PGG2 to PGH2.

-

During this process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).

-

The inhibitory activity of the compound is determined by comparing the rate of color development in the presence of the inhibitor to that of the vehicle control.

-

IC₅₀ values are calculated from the dose-response curves.[6]

-

Visualizations

References

- 1. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid [jmchemsci.com]

- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a valuable building block in organic synthesis. The described method is based on the Stobbe condensation, a classic carbon-carbon bond-forming reaction.

Introduction

This compound is synthesized via the Stobbe condensation of benzophenone and diethyl succinate. This reaction is facilitated by a strong base, potassium tert-butoxide, and results in the formation of a half-ester. The protocol detailed below is a modification of a procedure published in Organic Syntheses, a source of reliable and well-tested synthetic methods.

Reaction Scheme

The overall reaction is as follows:

Benzophenone + Diethyl Succinate --(Potassium tert-butoxide, tert-Butyl alcohol)--> this compound

Data Summary

The following table summarizes the key quantitative data associated with this protocol.

| Parameter | Value |

| Reactants | |

| Potassium | 1.9 g (0.048 g. atom) |

| tert-Butyl alcohol | 50 ml |

| Benzophenone | 9.1 g (0.05 mole) |

| Diethyl succinate | 9.5 g (0.055 mole) |

| Product | |

| Yield | 14.0–14.5 g (92–94%) |

| Melting Point (crude) | 120–124°C |

| Melting Point (recrystallized) | 124.2–125°C |

| Recrystallization Solvents | Benzene and Petroleum Ether (b.p. 40–60°) |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Potassium metal

-

Absolute tert-Butyl alcohol

-

Benzophenone

-

Diethyl succinate

-

Ether

-

1N Ammonium hydroxide

-

Dilute Hydrochloric acid

-

Benzene

-

Petroleum ether (b.p. 40–60°)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask (200-ml)

-

Reflux condenser with a calcium chloride tube

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Mercury trap

-

Separatory funnel

-

Suction funnel

Procedure:

Part A: Preparation of Potassium tert-Butoxide Solution

-

In a 200-ml. three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, place 1.9 g (0.048 g. atom) of potassium.

-

Add 50 ml. of absolute tert-butyl alcohol.

-

Heat the mixture to boiling with stirring. The potassium will melt and react.

-

To manage the vigorous reaction, the heating mantle may be temporarily removed.

-

Once all the potassium has reacted (approximately 20–30 minutes), allow the solution to cool to room temperature.

Part B: Stobbe Condensation

-

To the freshly prepared potassium tert-butoxide solution, add a solution of 9.1 g (0.05 mole) of benzophenone and 9.5 g (0.055 mole) of diethyl succinate in 25 ml. of absolute tert-butyl alcohol through the dropping funnel over a period of 10–15 minutes with stirring.

-

Heat the resulting mixture to a gentle reflux for 30 minutes.

-

During this time, a voluminous precipitate of the potassium salt of the product will form.

-

Cool the reaction mixture to room temperature and add 75 ml. of water to dissolve the precipitate.

Part C: Work-up and Isolation

-

Transfer the mixture to a separatory funnel and extract it thoroughly with ether to remove any unreacted benzophenone and diethyl succinate.

-

Wash the combined ether extracts with successive portions of 1N ammonium hydroxide until a test portion of the washings gives no precipitate upon acidification.

-

Combine the alkaline washings with the original aqueous layer.

-

Wash the combined aqueous solution once with a fresh portion of ether.

-

Slowly add the aqueous solution with stirring to an excess of cold, dilute hydrochloric acid. Ensure the final mixture is acidic to Congo red.

-

Collect the precipitated pale tan crystalline half-ester by suction filtration.

-

Wash the product thoroughly with water and allow it to dry. The yield of the crude product is 14.0–14.5 g (92–94%), with a melting point of 120–124°C.

Part D: Purification (Optional)

-

For a purer product, the crude material can be recrystallized.

-

Dissolve the crude product in approximately 50 ml. of warm benzene.

-

Filter the solution to remove any insoluble impurities.

-

Add an equal volume of petroleum ether (b.p. 40–60°) to the filtrate.

-

Allow the solution to cool, which will induce crystallization.

-

Collect the purified crystals by filtration. The melting point of the recrystallized product is 124.2–125°C.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Using 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid as a precursor in drug discovery

Abstract

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a versatile precursor molecule with potential applications in the synthesis of various heterocyclic scaffolds relevant to drug discovery. Its bifunctional nature, possessing both a carboxylic acid and an α,β-unsaturated ester, allows for a range of chemical transformations. This document provides an overview of its potential applications, with a focus on the synthesis of diphenyl-substituted γ-lactams, a class of compounds with known biological activities. While direct synthesis of currently marketed drugs from this specific precursor is not widely documented, its utility can be extrapolated from the synthesis of analogous structures. These notes will present a hypothetical synthetic pathway to a γ-lactam core structure, complete with detailed experimental protocols and characterization data.

Introduction

This compound (Figure 1) is classified as a bulk drug intermediate. Its chemical structure, featuring a diphenylmethylene group, a carboxylic acid, and an ethyl ester, makes it a valuable starting material for generating molecular complexity. The diphenyl motif is present in numerous biologically active compounds, contributing to receptor binding and pharmacokinetic properties. The conjugated system is amenable to Michael additions, and the carboxylic acid and ester functionalities can be readily converted to other functional groups or used in cyclization reactions.

This document outlines a potential application of this compound in the synthesis of a 5,5-diphenyl-pyrrolidin-2-one scaffold. This core structure is of interest in medicinal chemistry as a potential analogue of various central nervous system (CNS) active agents.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Hypothetical Application: Synthesis of 5,5-Diphenyl-pyrrolidin-2-one

This section details a hypothetical two-step synthesis of 5,5-diphenyl-pyrrolidin-2-one from this compound. This pathway involves an intramolecular amidation strategy.

Synthetic Workflow

The proposed synthetic route is depicted below. The first step involves the conversion of the carboxylic acid to an amide, followed by a Michael addition-cyclization to form the lactam ring.

Caption: Synthetic workflow for 5,5-diphenyl-pyrrolidin-2-one.

Experimental Protocols

Step 1: Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enamide

-

To a solution of this compound (1.0 g, 3.22 mmol) in dry dichloromethane (20 mL) at 0 °C, add oxalyl chloride (0.34 mL, 3.86 mmol) dropwise, followed by a catalytic amount of DMF (1 drop).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes.

-

Quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the amide.

Step 2: Synthesis of 5,5-Diphenyl-pyrrolidin-2-one

-

Dissolve the 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enamide (0.5 g, 1.62 mmol) in anhydrous ethanol (15 mL).

-

Add a solution of sodium ethoxide in ethanol (21% w/w, 0.62 mL, 1.62 mmol).

-

Reflux the reaction mixture for 4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize with 1 M HCl.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from ethanol/water to yield pure 5,5-diphenyl-pyrrolidin-2-one.

Data Presentation

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C₁₉H₁₈O₄ | 310.34 | 128-130 | - |

| 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enamide | C₁₉H₁₉NO₃ | 309.36 | (Predicted) 145-148 | 85 |

| 5,5-Diphenyl-pyrrolidin-2-one | C₁₆H₁₅NO | 237.30 | 168-170 | 78 |

Potential Signaling Pathway Interaction

Compounds with a diphenyl moiety, similar to the synthesized lactam, have been explored as modulators of various CNS targets. For instance, certain diphenyl-containing compounds act as inhibitors of GABA transporters (GATs), thereby increasing the synaptic concentration of the inhibitory neurotransmitter GABA. This mechanism is relevant for the treatment of epilepsy and other neurological disorders.

Caption: Potential mechanism of action for a diphenyl-lactam.

Conclusion

While direct and extensive literature on the use of this compound as a precursor in drug discovery is limited, its chemical functionalities suggest significant potential. The hypothetical synthesis of a 5,5-diphenyl-pyrrolidin-2-one scaffold presented here illustrates a plausible route to a biologically relevant class of compounds. Further exploration of this precursor in the synthesis of diverse heterocyclic systems could lead to the discovery of novel therapeutic agents. Researchers are encouraged to investigate its reactivity and utility in various synthetic strategies to unlock its full potential in medicinal chemistry.

Application Notes and Protocols for the Derivatization of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. This compound, a product of the Stobbe condensation between benzophenone and diethyl succinate, possesses a sterically hindered and electronically unique carboxylic acid moiety. The following protocols for esterification, amidation, and acid chloride formation have been adapted from established synthetic methodologies for unsaturated carboxylic acids.

Introduction

This compound is a versatile building block in organic synthesis. Its structure features a carboxylic acid, an ester, and a tetrasubstituted alkene, offering multiple points for chemical modification. Derivatization of the carboxylic acid group is a key transformation for the synthesis of novel esters and amides, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties. The protocols provided herein are designed to serve as a starting point for the successful derivatization of this challenging substrate.

Synthesis of the Starting Material

The starting material, this compound, is typically synthesized via the Stobbe condensation.

Stobbe Condensation of Benzophenone and Diethyl Succinate

This reaction involves the base-catalyzed condensation of benzophenone with diethyl succinate to yield the half-ester.

Application Notes and Protocols: Purification of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a chemical intermediate with potential applications in pharmaceutical synthesis. The purity of such intermediates is critical for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a solvent-based recrystallization method. The process leverages the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures to achieve a higher degree of purity.

Data Presentation

The following table summarizes the typical quantitative data obtained from the recrystallization of this compound. These values are representative and may vary based on the initial purity of the crude product and the precise execution of the protocol.

| Parameter | Crude Compound | Recrystallized Compound |

| Appearance | Off-white to yellowish powder | White crystalline solid |

| Purity (by HPLC) | ~95% | >99% |

| Melting Point | 125-128 °C | 128-130 °C[1] |

| Yield | N/A | 85-95% |

| Solubility (Ethanol) | Soluble upon heating | Sparingly soluble at room temp |

| Solubility (Water) | Insoluble | Insoluble |

Experimental Protocol

This protocol details the step-by-step methodology for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Distilled water

-

Activated charcoal (optional)

-

Erlenmeyer flasks (appropriate sizes)

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection: Based on general principles for carboxylic acids, a mixed solvent system of ethanol and water is often effective.[2] Ethanol is a good choice as solvents with similar functional groups to the compound often work well.[2] The compound is expected to be soluble in hot ethanol and less soluble in cold ethanol, and its solubility will be further decreased by the addition of water.

-

Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. b. Add a minimal amount of ethanol to the flask, just enough to wet the solid. c. Gently heat the mixture on a hot plate while stirring continuously. Add more hot ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

-

Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution to adsorb the colored impurities. c. Reheat the solution to boiling for a few minutes. d. Perform a hot gravity filtration to remove the activated charcoal. This step should be done quickly to prevent premature crystallization in the funnel.[3]

-

Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Covering the flask can help slow the cooling rate.[4] b. Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

-

Isolation and Washing: a. Collect the crystals by vacuum filtration using a Buchner funnel.[4] b. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. c. Continue to draw air through the crystals on the funnel to partially dry them.

-

Drying: a. Transfer the crystals to a watch glass or a drying dish. b. Dry the crystals in a drying oven at a temperature below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

Caption: Workflow for the recrystallization of this compound.

References

Application Note: 1H NMR Characterization of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of a publicly available experimental spectrum for this specific compound, this note presents a predicted ¹H NMR data set based on the analysis of structurally similar compounds and established chemical shift principles. The provided experimental protocol outlines the necessary steps for sample preparation, data acquisition, and processing to obtain a high-quality ¹H NMR spectrum.

Introduction

This compound is a molecule of interest in organic synthesis and potentially in drug discovery, given its structural motifs which include a diphenylvinyl group and a succinic acid monoester moiety. Accurate structural elucidation and purity assessment are critical for any application. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note serves as a practical guide for researchers utilizing ¹H NMR for the characterization of this and structurally related compounds.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on known chemical shifts for similar structural fragments, including ethyl 4,4-diphenylbut-3-enoate and diethyl 2-(diphenylmethylene)succinate.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | - | 1H |

| Ar-H | 7.20 - 7.40 | multiplet | - | 10H |

| =CH- | 6.10 - 6.30 | singlet | - | 1H |

| -CH₂-COOH | 3.30 - 3.50 | singlet | - | 2H |

| -O-CH₂-CH₃ | 4.10 - 4.20 | quartet | 7.1 | 2H |

| -O-CH₂-CH₃ | 1.20 - 1.30 | triplet | 7.1 | 3H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Experimental Protocol

This section details a general protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently swirl the vial to dissolve the sample completely. If necessary, sonicate for a few minutes.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Data Acquisition

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) is a common choice.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K (25 °C).

-

Experiment: Standard ¹H NMR experiment.

-

Pulse Sequence: A standard 90° pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the data in Table 1.

Caption: Molecular structure of this compound.

Experimental Workflow

The diagram below outlines the logical workflow for the ¹H NMR characterization of the target compound.

Caption: Workflow for ¹H NMR characterization.

Conclusion

This application note provides a predicted ¹H NMR data set and a comprehensive experimental protocol for the characterization of this compound. While the presented spectral data is predictive, the detailed methodology will enable researchers to acquire high-quality experimental data for this compound and similar molecules, facilitating accurate structural verification and purity assessment crucial for research and development in chemistry and drug discovery.

Application Note: 13C NMR Analysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a derivative of butenoic acid featuring two phenyl groups and an ethyl ester, making it a molecule of interest in organic synthesis and potentially in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note details the expected 13C NMR spectral characteristics of this compound and provides a standard protocol for its analysis.

Predicted 13C NMR Spectral Data